2-Bromo-1-(2,5-dimethylphenyl)ethanone
Description
2-Bromo-1-(2,5-dimethylphenyl)ethanone (CAS: [2142-73-6], molecular formula: C₁₀H₁₁BrO) is a brominated acetophenone derivative characterized by a 2,5-dimethylphenyl substituent. This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. Its structure includes a reactive α-bromo ketone moiety, making it amenable to nucleophilic substitution and coupling reactions. The compound is commercially available (e.g., Sigma-Aldrich) and typically synthesized via bromination of 1-(2,5-dimethylphenyl)ethanone using bromine in diethyl ether or similar solvents.
Properties
IUPAC Name |
2-bromo-1-(2,5-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNKPAIUSINHSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504289 | |
| Record name | 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75840-13-0 | |
| Record name | 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromine in Acetic Acid/Hydrobromic Acid
A widely reported method uses Br₂ in acetic acid with hydrobromic acid (HBr) as a catalyst.
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| Br₂, HBr, AcOH | 0–5°C, 6–7 h; ice-water quenching | 88.5% | |
| Br₂, HBr, AcOH | 0–5°C, 6–7 h; ethanol crystallization | 52% |
Mechanism : Electrophilic bromination occurs at the α-carbon of the ketone. HBr facilitates the generation of Br⁺, which attacks the deprotonated enolate intermediate.
Friedel-Crafts Acylation Followed by Bromination
This route starts with p-xylene, which undergoes Friedel-Crafts acylation to form the parent ketone, followed by α-bromination.
Bromoacetyl Chloride with AlCl₃ Catalysis
A high-yield industrial method employs bromoacetyl chloride as the acylating agent.
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| Bromoacetyl chloride, AlCl₃ | Dichloroethane, -10 to 10°C, 2 h | 92.41% |
Procedure :
- Friedel-Crafts Acylation : p-Xylene reacts with bromoacetyl chloride in dichloroethane at low temperatures.
- Workup : The mixture is quenched with ice-HCl, extracted with organic solvents, and purified.
N-Bromosuccinimide (NBS) in Ethyl Acetate
NBS is a milder brominating agent, often used with acid catalysts like p-toluenesulfonic acid (p-TSA).
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| NBS, p-TSA | Ethyl acetate, RT, 12 h | 95% |
Advantages : Higher yield and reduced side reactions compared to elemental bromine.
Copper Bromide-Mediated Bromination
Copper(I) bromide (CuBr) facilitates radical or ionic pathways for α-bromination.
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| CuBr, ethyl acetate | Reflux, 3 h | 52% |
Limitations : Lower yield due to competing side reactions.
Chloroacetyl Chloride Intermediate Pathway
A multi-step approach involving chloroacetyl chloride conversion to bromide.
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Friedel-Crafts acylation | Chloroacetyl chloride, AlCl₃ | p-Xylene solvent, 12–15°C | 80% | |
| Chloride to bromide | HBr, AlCl₃ | Reflux, 4–7 h | 88% |
Note : This method requires additional steps to replace Cl⁻ with Br⁻, reducing overall efficiency.
Comparative Analysis of Methods
| Method | Reagents | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|---|
| Direct Br₂ bromination | Br₂, HBr, AcOH | 52–88.5% | High | Moderate | High |
| NBS/p-TSA | NBS, p-TSA | 95% | Excellent | High | Moderate |
| Friedel-Crafts (bromoacetyl chloride) | AlCl₃, bromoacetyl chloride | 92.41% | High | Moderate | Industrial |
| CuBr-mediated | CuBr, ethyl acetate | 52% | Moderate | Low | Low |
Key Insights :
- NBS/p-TSA : Optimal for small-scale synthesis due to high yield and selectivity.
- Friedel-Crafts : Preferred for large-scale production with high yields but requires hazardous AlCl₃.
- Br₂/HBr : Cost-effective but requires careful temperature control to minimize over-bromination.
Reaction Mechanisms
Electrophilic Bromination (Br₂/HBr)
Radial Bromination (NBS)
- Radical Initiation : NBS generates Br radicals under light or heat.
- Abstraction : Br radical abstracts a hydrogen from the α-C, forming an alkyl radical.
- Termination : Br radical adds to the alkyl radical, yielding the brominated ketone.
Challenges and Optimizations
- Over-Bromination : Excess Br₂ can lead to di-substituted products. Mitigated by precise stoichiometry and low temperatures.
- Catalyst Toxicity : AlCl₃ requires strict disposal protocols. Replaced by CuBr in eco-friendly protocols, though yields drop.
- Solvent Selection : Dichloroethane or ethyl acetate are preferred for solubility and safety.
Industrial and Academic Applications
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones with different functional groups.
Reduction: Formation of 2-bromo-1-(2,5-dimethylphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(2,5-dimethylphenyl)acetic acid.
Scientific Research Applications
Organic Synthesis
2-Bromo-1-(2,5-dimethylphenyl)ethanone serves as a crucial building block in organic synthesis. It can undergo various reactions such as:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles (e.g., amines, thiols).
- Reduction : The carbonyl group can be reduced to form alcohols.
- Oxidation : It can be oxidized to yield carboxylic acids or other derivatives.
| Reaction Type | Example Reagents | Outcome |
|---|---|---|
| Nucleophilic Substitution | Sodium azide (NaN₃) | Formation of substituted ethanones |
| Reduction | Sodium borohydride (NaBH₄) | Formation of 2-bromo-1-(2,5-dimethylphenyl)ethanol |
| Oxidation | Potassium permanganate (KMnO₄) | Formation of 2-bromo-1-(2,5-dimethylphenyl)acetic acid |
Biochemical Assays
In biological research, this compound is utilized as a reagent in biochemical assays. Its ability to interact with enzymes makes it valuable for studying enzyme inhibition and other biochemical processes.
Pharmaceutical Development
The compound has potential applications in drug development due to its biological activity. Research indicates that it may exhibit antineoplastic properties, making it a candidate for cancer therapy.
Antineoplastic Activity
Studies have shown that derivatives of this compound demonstrate cytotoxic effects on various cancer cell lines. The specific arrangement of substituents enhances its interaction with cellular targets, potentially leading to apoptosis in cancer cells.
Protein Binding Studies
Research indicates that this compound can bind to proteins involved in critical signaling pathways, influencing cell proliferation and survival. This property is essential for understanding its mechanism of action in biological systems.
Case Studies
Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities:
- Synthesis Method : Organic synthesis techniques have been employed to create enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones.
- Outcomes : These derivatives exhibited enhanced antineoplastic activity compared to the parent compound, indicating that structural modifications can lead to improved therapeutic profiles.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,5-dimethylphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom and carbonyl group are key functional sites that participate in chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the carbonyl group can undergo reduction or oxidation, leading to the formation of various derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Bromo-Aryl Ethanones
The following table compares 2-Bromo-1-(2,5-dimethylphenyl)ethanone with analogous brominated acetophenones, focusing on molecular properties, synthesis, and applications:
Structural and Reactivity Differences
Substituent Effects :
- Electron-donating groups (e.g., methyl in 2,5-dimethylphenyl) enhance stability but reduce electrophilicity compared to electron-withdrawing groups (e.g., fluorine in 2,5-difluorophenyl).
- Hydroxy/methoxy groups (e.g., 2,5-dihydroxy or 3,5-dimethoxy derivatives) increase solubility in polar solvents and enable hydrogen bonding, influencing crystallization and melting points.
- Reactivity: The α-bromo ketone group undergoes nucleophilic substitution (e.g., with amines or thiols) to form oximes or thioethers, as seen in reactions with quinolones. Fluorinated analogs (e.g., 2,5-difluorophenyl) exhibit enhanced metabolic stability in drug design.
Key Research Findings
Pharmaceutical Applications: Bromo-aryl ethanones are pivotal in synthesizing quinolone derivatives with antimicrobial activity.
Structural Discrepancies: Melting points for 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone vary widely (118–145°C), possibly due to polymorphism or impurities.
Fluorinated Derivatives: 2-Bromo-1-(2,5-difluorophenyl)ethanone is prioritized in drug discovery for its improved pharmacokinetic properties.
Biological Activity
2-Bromo-1-(2,5-dimethylphenyl)ethanone, also known by its CAS number 75840-13-0, is a brominated ketone characterized by a phenyl group with two methyl substitutions at the 2 and 5 positions. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.
- Molecular Formula : C₁₀H₁₁BrO
- Molecular Weight : 227.1 g/mol
- Structure : The presence of the bromine atom and the arrangement of methyl groups on the phenyl ring influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including potential antineoplastic (anti-cancer) properties. Its reactivity with biological molecules suggests a multifaceted role in various biochemical pathways.
Key Findings
- Antineoplastic Activity : Studies have shown that derivatives of this compound can exhibit significant cytotoxic effects on cancer cell lines. The specific arrangement of substituents on the phenyl ring enhances its interaction with cellular targets, potentially leading to apoptosis in cancer cells.
- Protein Binding : Interaction studies indicate that this compound can bind to proteins involved in critical signaling pathways. This binding may alter the activity of these proteins, influencing cell proliferation and survival .
- Psychoactive Effects : As a structural analog to other psychoactive compounds, there is emerging interest in its potential effects on the central nervous system. Research into similar compounds suggests possible neuropharmacological applications.
Cytotoxicity Assays
Cytotoxicity assays conducted using various cell lines have demonstrated that this compound can inhibit cell growth effectively. For instance:
- Cell Line Used : Vero cells (African green monkey kidney epithelial cells)
- Methodology : Compounds were subjected to a three-fold serial dilution method to determine TC50 values (the concentration required to inhibit cell growth by 50%).
- Results : The compound exhibited notable cytotoxicity with an IC50 value indicating effective inhibition of cell growth at specific concentrations .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-1-(3,5-dimethylphenyl)ethanone | C₁₀H₁₁BrO | Similar structure; different methyl positions |
| 4-Bromoacetophenone | C₈H₈BrO | Lacks methyl substitutions; similar reactivity |
| 2-Bromo-1-(4-methylphenyl)ethanone | C₁₀H₁₁BrO | Contains a single methyl group on the phenyl ring |
Case Studies
Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities:
- Synthesis Method : Various organic synthesis techniques have been employed to create enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones from this ketone.
- Outcomes : These derivatives showed enhanced antineoplastic activity compared to their parent compound, indicating that structural modifications can lead to improved therapeutic profiles.
Q & A
Basic Research Questions
What are the recommended methods for synthesizing 2-Bromo-1-(2,5-dimethylphenyl)ethanone?
A common approach involves bromination of the parent ketone. For example, in a related synthesis (2-Bromo-1-(4-methoxyphenyl)ethanone), bromine in chloroform was added dropwise to the ketone, followed by washing with NaHCO₃ and sodium thiosulfate to neutralize excess bromine . While substituents (methoxy vs. dimethyl) may alter reaction kinetics, this method can be adapted by optimizing stoichiometry and reaction time. Ensure inert conditions to avoid side reactions.
How can this compound be characterized using spectroscopic techniques?
- IR Spectroscopy : Compare with the parent compound (1-(2,5-dimethylphenyl)ethanone, IR peaks at ~1680 cm⁻¹ for carbonyl) . The bromine substituent may shift absorption due to electron-withdrawing effects.
- HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) with isocratic elution (e.g., acetonitrile/water) can resolve impurities. Adjust pH to 2.5–3.5 to enhance retention .
What safety protocols are critical when handling this compound?
- Storage : Store at 2–8°C under inert gas (N₂) due to hygroscopicity and potential decomposition .
- PPE : Use NIOSH/MSHA-certified respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles. Avoid inhalation of dust/ vapors .
Advanced Research Questions
How can computational methods predict thermodynamic properties of this compound?
Group contribution methods (e.g., Joback) can estimate properties like ΔfH°gas and ΔvapH° based on the parent compound (1-(2,5-dimethylphenyl)ethanone). For example, ΔfH°gas ≈ -148.72 kJ/mol (parent) adjusted for bromine’s contribution . Validate predictions with experimental DSC/TGA data.
What strategies optimize regioselectivity in reactions involving this bromoketone?
The electron-withdrawing bromine enhances electrophilicity at the carbonyl. For nucleophilic substitutions (e.g., SN2), polar aprotic solvents (DMF, DMSO) and phase-transfer catalysts improve yields. Monitor by TLC (silica gel, hexane/ethyl acetate) to track intermediate stability .
How can crystallography resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (as applied to 2-Bromo-1-(4-methoxyphenyl)ethanone) can confirm bond angles and packing motifs. Grow crystals via slow evaporation in Et₂O/hexane. Refinement with SHELX software achieves R-factors <0.06 .
What are the implications of substituent effects on toxicity prediction?
QSAR models trained on analogs (e.g., 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone) suggest bromine and methyl groups influence logP and aquatic toxicity. Machine learning (e.g., random forest) can predict LC50 for fathead minnows, though experimental validation is critical .
How do storage conditions impact compound stability during long-term studies?
Contradictory evidence exists: the parent ketone is stable at room temperature , but brominated analogs require cold storage (2–8°C) to prevent hydrolysis . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to define shelf-life .
Notes on Contradictions & Validation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
